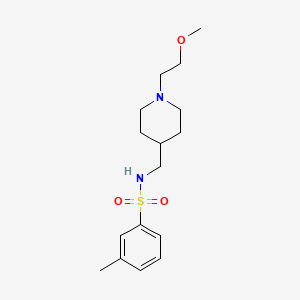
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H26N2O3S and its molecular weight is 326.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide, often referred to as a sulfonamide derivative, is a compound that has garnered attention for its potential biological activities. This article will delve into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C13H19N1O3S, with a molecular weight of 273.36 g/mol. The structure features a piperidine ring attached to a methoxyethyl group and a sulfonamide moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N1O3S |
| Molecular Weight | 273.36 g/mol |
| SMILES Representation | CC(C)N(CCOCC)C(=O)S(=O)(=O)N |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed efficacy against various bacterial strains, including E. coli and Staphylococcus aureus.
Anticancer Potential
Sulfonamides have also been investigated for their anticancer properties. A study focusing on the cytotoxic effects of related compounds on cancer cell lines such as HeLa and A549 revealed promising results. The IC50 values indicated effective inhibition of cell proliferation at lower concentrations.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Similar sulfonamides inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels, contributing to cytotoxicity in cancer cells.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several sulfonamide derivatives against clinical isolates of E. coli. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.
Case Study 2: Anticancer Activity
In vitro studies conducted on HeLa cells revealed that the compound induced apoptosis through the activation of caspase pathways. The study reported an IC50 value of 150 µg/mL, indicating effective cytotoxicity compared to control groups.
Table 2: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Antimicrobial | E. coli | 32 µg/mL |
| Anticancer | HeLa Cells | 150 µg/mL |
| Anticancer | A549 Cells | 200 µg/mL |
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-14-4-3-5-16(12-14)22(19,20)17-13-15-6-8-18(9-7-15)10-11-21-2/h3-5,12,15,17H,6-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSOORCAHNPGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














